

A Comparative Degradation Profile of HDAC PROTACs: JPS014 vs. JPS016

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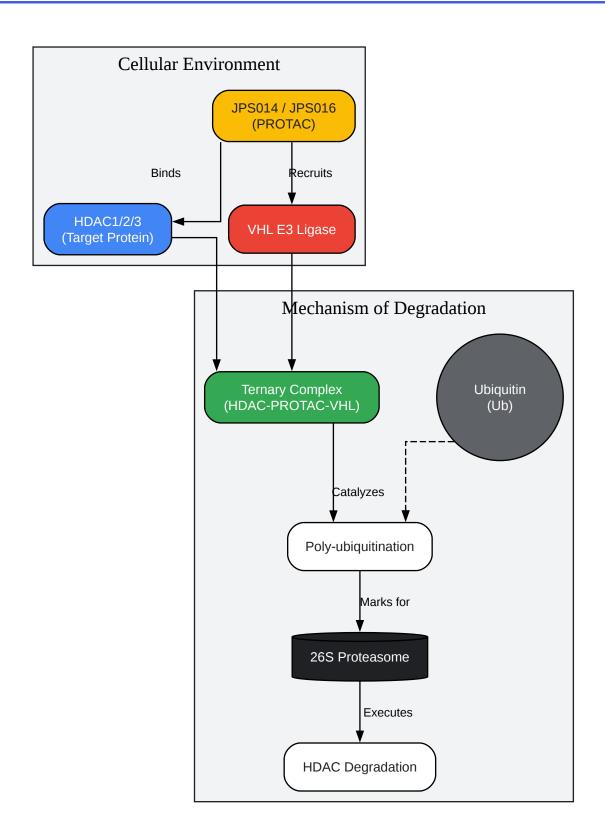
Compound of Interest		
Compound Name:	JPS014	
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This guide provides a detailed comparison of the degradation profiles of **JPS014** and JPS016, two benzamide-based Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of Class I histone deacetylases (HDACs). Both molecules function by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target HDACs, leading to their ubiquitination and subsequent proteasomal degradation.[1][2][3] The data presented here, primarily derived from studies in HCT116 human colon cancer cells, offers researchers an objective evaluation of their respective performance.

Mechanism of Action

JPS014 and JPS016 are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system. They consist of a ligand that binds to Class I HDACs, a flexible linker, and a ligand that engages the VHL E3 ligase.[4][5] This trimolecular assembly, or ternary complex, brings the E3 ligase in close proximity to the HDAC, facilitating the transfer of ubiquitin molecules to the target protein. A polyubiquitin chain serves as a signal for the 26S proteasome to recognize and degrade the HDAC.[3][4]





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Caption: General mechanism of action for JPS014/JPS016 PROTACs.



Quantitative Performance Data

The degradation efficiency and impact on cell viability of **JPS014** and JPS016 have been characterized in HCT116 colon cancer cells.[6][7] The following tables summarize key performance metrics, including the half-maximal degradation concentration (DC50), maximum degradation (Dmax), and half-maximal effective concentration (EC50) for cell viability.

Table 1: Degradation Potency (DC50) and Efficacy (Dmax)

Compound	Target	DC50 (μM)	Dmax (%)
JPS014 (7)	HDAC1	0.91 ± 0.02	~75% (estimated)
HDAC3	0.88 ± 0.08	~70% (estimated)	
JPS016 (9)	HDAC1	0.55 ± 0.18	~80% (estimated)[7]
HDAC2	Not Reported	45[3]	
HDAC3	0.53 ± 0.13	~65-66% (estimated)	

Data sourced from studies in HCT116 cells. Dmax values are estimated from graphical representations in the source material.[7]

Table 2: Impact on Cell Viability

Compound	EC50 (μM) in HCT116 Cells
JPS014 (7)	7.3 ± 0.5
JPS016 (9)	5.2 ± 0.6

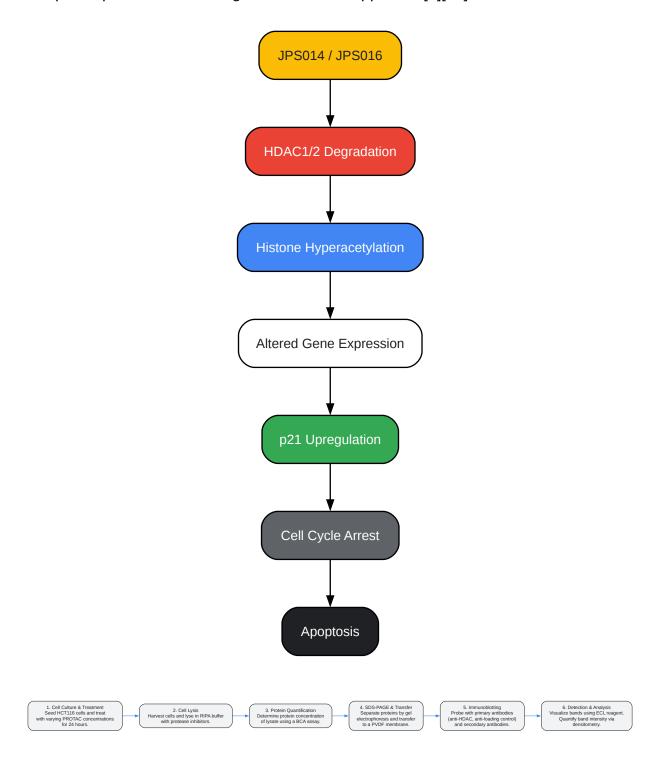
Data reflects cell viability after a 48-hour treatment period.[6]

Downstream Cellular Effects

The degradation of Class I HDACs, particularly HDAC1 and HDAC2, by **JPS014** and JPS016 has been shown to be critical for inducing apoptosis and cell cycle arrest in cancer cells.[6][8]



This leads to significant changes in gene expression, with JPS016-treated cells showing thousands of differentially expressed genes.[9] The downstream effects include the upregulation of cell cycle inhibitors like p21 and subsequent induction of apoptosis, highlighting the therapeutic potential of this degradation-based approach.[6][10]



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